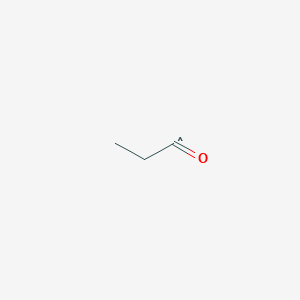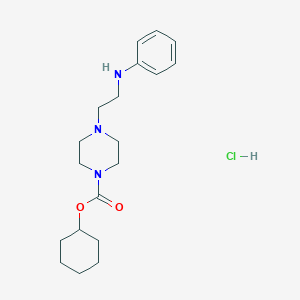
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is commonly referred to as PACE or PHCCC and is a potent allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). In
Mechanism Of Action
PACE acts as a positive allosteric modulator of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. PACE enhances the activity of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, leading to increased inhibition of neurotransmitter release and decreased neuronal excitability.
Biochemical And Physiological Effects
The activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride by PACE has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. PACE can also increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. Additionally, PACE has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using PACE in lab experiments is its potency and selectivity for 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. This allows for precise modulation of neuronal activity and neurotransmitter release. However, PACE is a relatively new compound, and its long-term effects and potential toxicity are not well understood. Additionally, the synthesis of PACE can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on PACE. One area of interest is the development of more potent and selective modulators of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of PACE. Another area of interest is the investigation of PACE as a potential treatment for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Finally, the development of more efficient and scalable synthesis methods for PACE could facilitate its use in drug discovery and development.
Synthesis Methods
The synthesis of PACE involves the reaction of 4-(2-anilinoethyl)piperazine-1-carboxylic acid with cyclohexyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
PACE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. PACE has also been investigated as a potential treatment for pain and inflammation.
properties
CAS RN |
19564-18-2 |
|---|---|
Product Name |
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride |
Molecular Formula |
C19H30ClN3O2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
cyclohexyl 4-(2-anilinoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-19(24-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-20-17-7-3-1-4-8-17;/h1,3-4,7-8,18,20H,2,5-6,9-16H2;1H |
InChI Key |
FZQWBPPGQULUOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Other CAS RN |
19564-18-2 |
synonyms |
4-(2-Anilinoethyl)-1-piperazinecarboxylic acid cyclohexyl ester hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
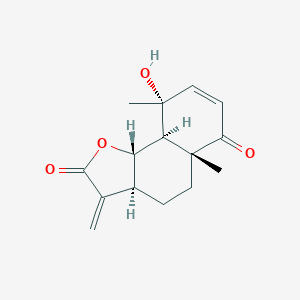
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
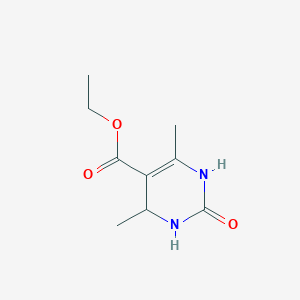
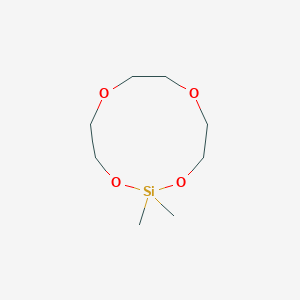
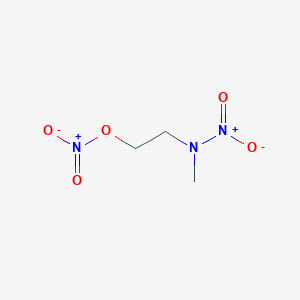
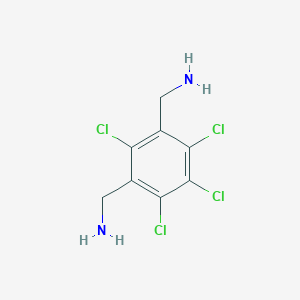
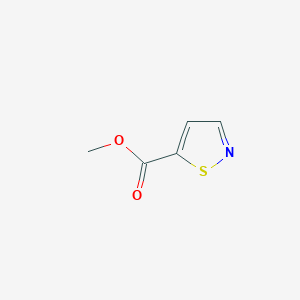
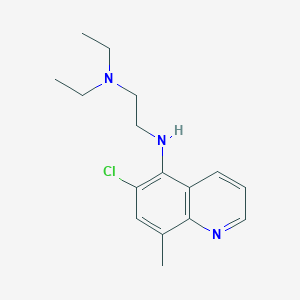
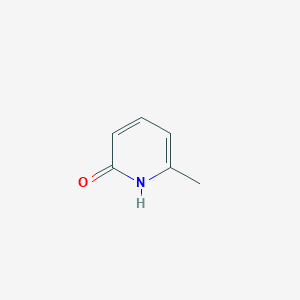
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
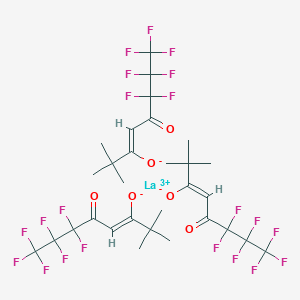
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
